molecular formula C13H17N3O3 B12614067 1-methyl-5-(3,4,5-trimethoxyphenyl)-1H-imidazol-2-amine CAS No. 918801-71-5

1-methyl-5-(3,4,5-trimethoxyphenyl)-1H-imidazol-2-amine

Cat. No.: B12614067
CAS No.: 918801-71-5
M. Wt: 263.29 g/mol
InChI Key: UVOPWEBTQAHOQC-UHFFFAOYSA-N
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Description

1-Methyl-5-(3,4,5-trimethoxyphenyl)-1H-imidazol-2-amine is a synthetic organic compound belonging to the imidazole family. This compound is characterized by the presence of a methyl group at the first position and a trimethoxyphenyl group at the fifth position of the imidazole ring. The compound’s unique structure imparts it with distinct chemical and biological properties, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-5-(3,4,5-trimethoxyphenyl)-1H-imidazol-2-amine typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.

    Introduction of the Trimethoxyphenyl Group: The trimethoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction using 3,4,5-trimethoxybenzyl chloride and anhydrous aluminum chloride as a catalyst.

    Methylation: The final step involves the methylation of the imidazole ring at the first position using methyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-5-(3,4,5-trimethoxyphenyl)-1H-imidazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring, using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed:

    Oxidation: Formation of imidazole oxides.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

1-Methyl-5-(3,4,5-trimethoxyphenyl)-1H-imidazol-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-methyl-5-(3,4,5-trimethoxyphenyl)-1H-imidazol-2-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in cellular processes.

    Pathways Involved: It may modulate signaling pathways, leading to changes in cellular functions such as proliferation, apoptosis, or metabolism.

Comparison with Similar Compounds

    1-Methyl-5-phenyl-1H-imidazol-2-amine: Lacks the trimethoxy groups, resulting in different chemical and biological properties.

    1-Methyl-5-(3,4-dimethoxyphenyl)-1H-imidazol-2-amine: Similar structure but with fewer methoxy groups, affecting its reactivity and activity.

Uniqueness: 1-Methyl-5-(3,4,5-trimethoxyphenyl)-1H-imidazol-2-amine is unique due to the presence of three methoxy groups on the phenyl ring, which significantly influences its chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

918801-71-5

Molecular Formula

C13H17N3O3

Molecular Weight

263.29 g/mol

IUPAC Name

1-methyl-5-(3,4,5-trimethoxyphenyl)imidazol-2-amine

InChI

InChI=1S/C13H17N3O3/c1-16-9(7-15-13(16)14)8-5-10(17-2)12(19-4)11(6-8)18-3/h5-7H,1-4H3,(H2,14,15)

InChI Key

UVOPWEBTQAHOQC-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CN=C1N)C2=CC(=C(C(=C2)OC)OC)OC

Origin of Product

United States

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